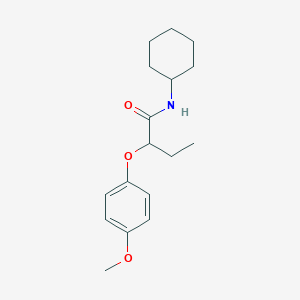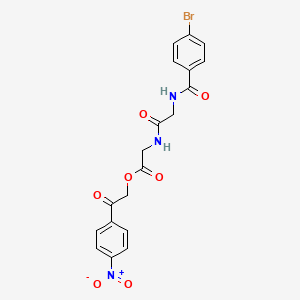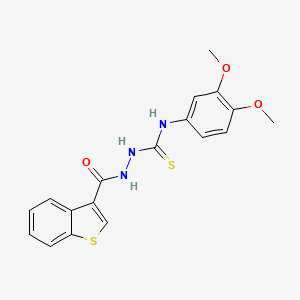
ethyl N-(4-biphenylylcarbonyl)glycinate
Vue d'ensemble
Description
Ethyl N-(4-biphenylylcarbonyl)glycinate is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as "Boc-Gly-OEt" and is a derivative of glycine. Boc-Gly-OEt is a white crystalline powder with a molecular weight of 285.32 g/mol.
Mécanisme D'action
Boc-Gly-OEt does not have a specific mechanism of action. However, it is used as a building block in the synthesis of peptides, which can have a wide range of biological activities. Peptides can act as agonists or antagonists of receptors, enzymes, and other proteins, and can modulate various cellular processes.
Biochemical and physiological effects:
Boc-Gly-OEt itself does not have any significant biochemical or physiological effects. However, peptides synthesized using Boc-Gly-OEt can have a wide range of effects depending on their sequence and structure. For example, some peptides can act as hormones, neurotransmitters, or growth factors.
Avantages Et Limitations Des Expériences En Laboratoire
Boc-Gly-OEt has several advantages for use in lab experiments. It is stable, easy to handle, and can be stored for long periods without degradation. Additionally, it can be easily synthesized in large quantities. However, one limitation of Boc-Gly-OEt is its relatively low yield in the synthesis process. This can make it expensive to produce in large quantities.
Orientations Futures
There are several future directions for the use of Boc-Gly-OEt in scientific research. One area of interest is the synthesis of novel peptides with therapeutic potential. Peptides can be designed to target specific receptors or enzymes, and can be used as therapeutics for a wide range of diseases. Additionally, Boc-Gly-OEt can be used as a starting material for the synthesis of peptide-based materials, such as hydrogels and nanoparticles, which have applications in drug delivery and tissue engineering. Finally, Boc-Gly-OEt can be used as a tool for studying protein-protein interactions, which play a critical role in many biological processes.
Applications De Recherche Scientifique
Boc-Gly-OEt has found widespread use in scientific research as a building block for the synthesis of peptides and proteins. Peptides are short chains of amino acids that play a critical role in many biological processes. They are used as therapeutic agents for the treatment of various diseases, including cancer and diabetes. Boc-Gly-OEt is used as a starting material in the synthesis of peptides due to its stability and ease of handling.
Propriétés
IUPAC Name |
ethyl 2-[(4-phenylbenzoyl)amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-2-21-16(19)12-18-17(20)15-10-8-14(9-11-15)13-6-4-3-5-7-13/h3-11H,2,12H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTMDHQKHULRXFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C1=CC=C(C=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(Biphenyl-4-carbonyl)-amino]-acetic acid ethyl ester | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 5-phenyl-2-({[2-(4-pyridinyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B4848830.png)
![7-(difluoromethyl)-N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4848838.png)
![N-isopropyl-3-[4-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B4848845.png)
![5-[2-(benzyloxy)benzylidene]-3-(2-cyclopentylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4848848.png)

![3-(3-bromophenyl)-N-[1-(4-methoxyphenyl)ethyl]-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4848864.png)

![N-({[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-isopropoxybenzamide](/img/structure/B4848877.png)

![2-{[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methylbenzyl)acetamide](/img/structure/B4848899.png)
![methyl 1-[({3-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)methyl]-1H-pyrazole-3-carboxylate](/img/structure/B4848901.png)

![{4-[2-(4-chlorophenyl)-2-cyanovinyl]-2-iodo-6-methoxyphenoxy}acetic acid](/img/structure/B4848905.png)
